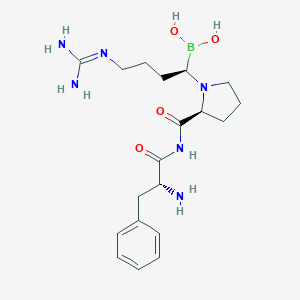

Phenylalanyl-prolyl-boroarginine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

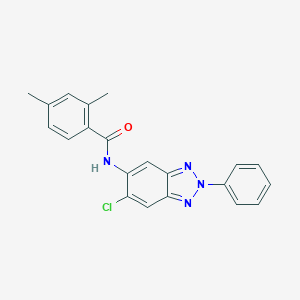

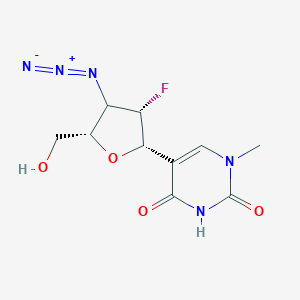

Phenylalanyl-prolyl-boroarginine, also known as Bortezomib, is a proteasome inhibitor that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid dipeptide that selectively inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Mécanisme D'action

Phenylalanyl-prolyl-boroarginine binds to the 26S proteasome and inhibits its chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Phenylalanyl-prolyl-boroarginine is a potent and selective proteasome inhibitor that has been extensively studied in preclinical and clinical trials. However, it has been shown to have some limitations, including dose-limiting toxicities and the development of drug resistance in some patients.

Orientations Futures

There are several future directions for research on Phenylalanyl-prolyl-boroarginine, including investigating its potential use in other types of cancer, developing new formulations and delivery methods to improve its efficacy and reduce toxicities, and identifying biomarkers that can predict response to treatment. Additionally, there is ongoing research on the development of next-generation proteasome inhibitors that may have improved efficacy and fewer toxicities.

Méthodes De Synthèse

Phenylalanyl-prolyl-boroarginine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection to yield the final product. The SPPS method is more commonly used due to its efficiency and scalability.

Applications De Recherche Scientifique

Phenylalanyl-prolyl-boroarginine has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. It has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma and is currently being investigated for its potential use in other types of cancer.

Propriétés

Numéro CAS |

130926-95-3 |

|---|---|

Formule moléculaire |

C20H12ClO2P |

Poids moléculaire |

418.3 g/mol |

Nom IUPAC |

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |

InChI |

InChI=1S/C19H31BN6O4/c21-14(12-13-6-2-1-3-7-13)17(27)25-18(28)15-8-5-11-26(15)16(20(29)30)9-4-10-24-19(22)23/h1-3,6-7,14-16,29-30H,4-5,8-12,21H2,(H4,22,23,24)(H,25,27,28)/t14-,15+,16+/m1/s1 |

Clé InChI |

JYVOMTYLQGTUPQ-PMPSAXMXSA-N |

SMILES isomérique |

B([C@H](CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N)(O)O |

SMILES |

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |

SMILES canonique |

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |

Synonymes |

H-Phe-Pro-boroArg-OH phenylalanyl-prolyl-boroarginine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)